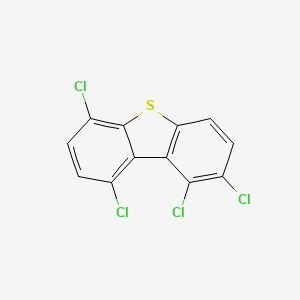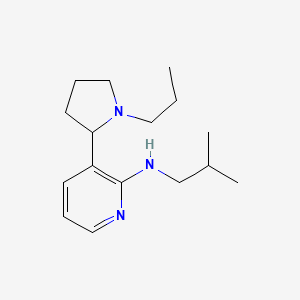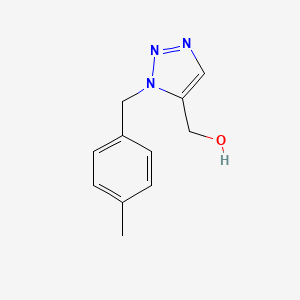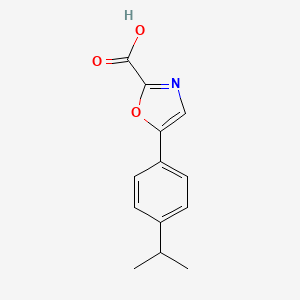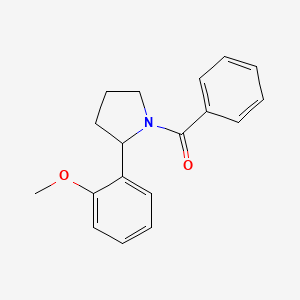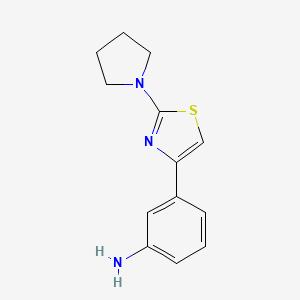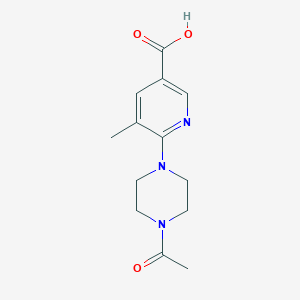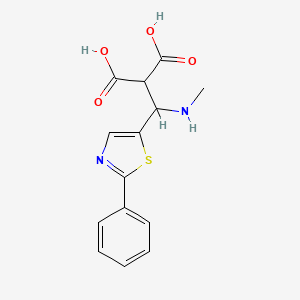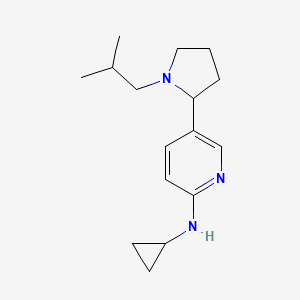
4-(2-Methoxyethoxy)benzofuran-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethoxy)benzofuran-6-amine is an organic compound with the molecular formula C11H13NO3 It contains a benzofuran ring substituted with a methoxyethoxy group and an amine group
Métodos De Preparación
The synthesis of 4-(2-Methoxyethoxy)benzofuran-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Starting Materials: The synthesis begins with the preparation of the appropriate boron reagent and halogenated benzofuran derivative.
Coupling Reaction: The boron reagent and halogenated benzofuran derivative undergo a palladium-catalyzed coupling reaction in the presence of a base.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs.
Análisis De Reacciones Químicas
4-(2-Methoxyethoxy)benzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethoxy)benzofuran-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethoxy)benzofuran-6-amine involves its interaction with specific molecular targets. For example, benzofuran derivatives are known to interact with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(2-Methoxyethoxy)benzofuran-6-amine can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)-1-benzofuran-6-amine |
InChI |
InChI=1S/C11H13NO3/c1-13-4-5-15-11-7-8(12)6-10-9(11)2-3-14-10/h2-3,6-7H,4-5,12H2,1H3 |
Clave InChI |
BVQQWBHDANLVCN-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=CC2=C1C=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


